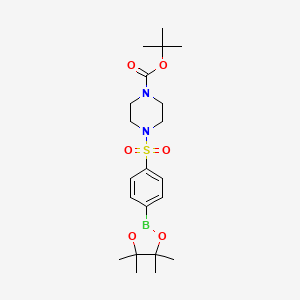

tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate

説明

Structural Identification and Nomenclature

The structural identity of this compound is defined by its complex molecular formula C21H33BN2O6S, which reflects the presence of carbon, hydrogen, boron, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration. The compound possesses a molecular weight of 452.38 atomic mass units, placing it in the category of medium-sized organic molecules suitable for pharmaceutical applications.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe each structural component. The name begins with "tert-butyl," indicating the presence of a tertiary butyl group attached to a carboxylate functionality. The "4-" designation refers to the position of substitution on the piperazine ring, while the complex substituent "((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)" describes the phenyl ring bearing the pinacol boronate ester and connected to the piperazine through a sulfonyl linkage.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1042917-53-2 |

| Molecular Formula | C21H33BN2O6S |

| Molecular Weight | 452.38 g/mol |

| Catalog Identification | G-7451 |

| MDL Number | MFCD14702533 |

| Purity | 97% |

The Simplified Molecular Input Line Entry System representation of this compound is CC(C)(C)OC(=O)N1CCN(S(=O)(=O)C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)CC1, which provides a linear notation that unambiguously describes the molecular structure. This notation is particularly valuable for database searches and computational chemistry applications, as it encodes the complete connectivity information of the molecule.

The structural analysis reveals three major functional domains within the molecule. The pinacol boronate ester consists of a 1,3,2-dioxaborolane ring with four methyl substituents at the 4,4,5,5-positions, which provides exceptional stability to the boron center. The phenyl ring serves as a rigid linker between the boronate ester and the sulfonyl group, while the piperazine ring provides conformational flexibility and potential sites for further functionalization. The tert-butyl carboxylate serves as a protecting group that can be selectively removed under appropriate conditions to reveal a free amine functionality.

Historical Development in Organoboron Chemistry

The development of organoboron chemistry can be traced back to the pioneering work of Herbert Brown, who discovered the hydroboration reaction in 1956, fundamentally changing the landscape of organic synthesis. This accidental discovery, which occurred during investigations of the reduction of aldehydes and ketones with sodium borohydride, led to the recognition that alkenes could be converted to organoborane compounds through a simple addition reaction. The significance of this discovery was initially met with skepticism, as organoboron compounds had been largely unexplored since their first preparation by Frankland in 1862.

The evolution of organoboron chemistry accelerated dramatically with the development of cross-coupling reactions, particularly the Suzuki-Miyaura reaction reported in 1979 by Akira Suzuki and Norio Miyaura. This palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides or pseudohalides provided a mild and efficient method for carbon-carbon bond formation. The reaction's tolerance of various functional groups and its applicability to both aryl and vinyl systems made it an indispensable tool in organic synthesis.

Pinacol boronate esters emerged as particularly valuable organoboron reagents due to their enhanced stability compared to boronic acids. The development of bis(pinacolato)diboron as a commercially available reagent for making pinacol boronic esters marked a significant advancement in the field. This compound can be handled in air without moisture sensitivity, unlike many other diboron compounds, making it practical for routine synthetic applications. The preparation of pinacol boronate esters has been achieved through various methods, including the reaction of Grignard reagents with pinacolborane at ambient temperature.

The synthesis of complex organoboron compounds like this compound represents the modern culmination of these historical developments. The ability to incorporate pinacol boronate esters into sophisticated molecular architectures demonstrates the maturity of organoboron synthetic methodology. These compounds serve as versatile building blocks that can undergo various transformations, including oxidation to alcohols, cross-coupling to form new carbon-carbon bonds, and protodeborylation to remove the boron functionality.

Contemporary research in boron chemistry continues to expand beyond traditional applications, encompassing new synthetic methodologies, activation modes for small molecules, and opportunities for creating chemical space through boron-nitrogen/carbon-carbon isosterism. The field has evolved from humble beginnings in inorganic chemistry to encompass diverse areas including biomedical research, organic synthesis, materials chemistry, and fundamental chemistry. This evolution reflects the versatility of boron as an element and its continued importance in advancing chemical science.

Position Within Piperazine-Based Sulfonyl Derivatives

Piperazine-based sulfonyl derivatives represent an important class of compounds in medicinal chemistry, with the piperazine ring serving as a privileged scaffold that appears frequently in pharmaceutical agents. The six-membered dinitrogen heterocycle provides conformational flexibility while maintaining sufficient rigidity to interact effectively with biological targets. The incorporation of sulfonyl groups onto piperazine derivatives has been extensively explored due to the unique electronic and steric properties that sulfonamide linkages impart to molecular structures.

The sulfonyl piperazine scaffold has demonstrated remarkable versatility in drug discovery applications, with various derivatives showing activity against diverse therapeutic targets. Research has shown that sulfonyl piperazine compounds can function as enzyme inhibitors, with structure-activity relationship studies revealing the importance of specific substitution patterns for optimal biological activity. The modular nature of sulfonyl piperazine synthesis allows for systematic exploration of chemical space through variation of substituents on both the piperazine ring and the sulfonyl moiety.

Recent investigations have highlighted the potential of sulfonyl piperazine derivatives in antimicrobial applications, particularly as inhibitors of bacterial enzymes involved in lipopolysaccharide biosynthesis. These studies have established preliminary structure-activity relationships that guide the design of more potent inhibitors. The sulfonyl piperazine scaffold has also been explored for its antitumor properties, with various natural product derivatives incorporating this structural motif showing enhanced cytotoxic activity compared to their parent compounds.

The position of this compound within this chemical space is particularly noteworthy due to its incorporation of the pinacol boronate ester functionality. This combination creates a hybrid molecule that retains the biological relevance of sulfonyl piperazine derivatives while adding the synthetic versatility of organoboron chemistry. The presence of the boronate ester allows for further structural modifications through cross-coupling reactions, enabling the preparation of libraries of related compounds for biological evaluation.

The tert-butyl carboxylate protecting group in this compound provides additional synthetic flexibility, as it can be selectively removed to reveal a free amine that can undergo further functionalization. This orthogonal protecting group strategy is commonly employed in medicinal chemistry to enable selective modifications of complex molecules. The combination of these features positions this compound as both a useful synthetic intermediate and a potential lead structure for pharmaceutical development.

特性

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-12-14-24(15-13-23)31(26,27)17-10-8-16(9-11-17)22-29-20(4,5)21(6,7)30-22/h8-11H,12-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBIHBXDDYAZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725490 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042917-53-2 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Boc Protection of Piperazine

- Reagents: 1-Phenylpiperazine and di-tert-butyl dicarbonate.

- Conditions: Sonication in water bath at 40 °C for 40 minutes.

- Yield: 99%

- Notes: The reaction is monitored by thin-layer chromatography (TLC), yielding tert-butyl 4-phenylpiperazine-1-carboxylate as a transparent solid.

Bromination of Phenyl Ring

- Reagents: N-Bromosuccinimide (NBS) in anhydrous DMF.

- Conditions: Dropwise addition at 0 °C, followed by stirring at room temperature for 24 hours, protected from light.

- Yield: 89%

- Purification: Silica gel column chromatography (hexane:ethyl acetate = 15:1).

- Product: tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Sulfonylation and Further Functionalization

- Sulfonylation of the piperazine nitrogen with various sulfonyl groups can be performed under mild conditions.

- For example, treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at 0 to 20 °C under inert atmosphere for 3 hours yields the sulfonylated product with 72% yield.

- Quenching with saturated sodium bicarbonate and purification by silica gel chromatography (dichloromethane/methanol 10:1) is used for isolation.

- Alternative deprotection of Boc group using 4N HCl in 1,4-dioxane at room temperature for 2 hours affords the free amine derivative.

Reaction Conditions and Yields Summary Table

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Atmosphere | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate | Water | 40 °C | 40 min | - | 99 | Sonication; TLC monitored |

| Bromination | N-Bromosuccinimide | Anhydrous DMF | 0 °C to rt | 24 h | Dark | 89 | Silica gel chromatography |

| Borylation | Bis(pinacolato)diboron, PdCl2(dppf)·CH2Cl2, KOAc | 1,4-Dioxane | 100 °C (reflux) | 5 min | N2 | High | Pd-catalyzed; inert atmosphere |

| Sulfonylation (TMSOTf) | Trimethylsilyl trifluoromethanesulfonate, 2,6-dimethylpyridine | Dichloromethane | 0–20 °C | 3 h | N2 | 72 | Quenched with NaHCO3; chromatography |

| Boc Deprotection | 4N HCl | 1,4-Dioxane | Room temp | 2 h | - | Quantitative | Concentration under reduced pressure |

Experimental Notes and Analytical Data

- Inert Atmosphere: Nitrogen purging is essential during borylation and sulfonylation steps to prevent oxidation and moisture interference.

- Purification: Silica gel column chromatography is the preferred method, with solvent systems tailored to polarity (e.g., dichloromethane/methanol 10:1 or hexane/ethyl acetate mixtures).

- Characterization: LCMS confirms molecular ion peaks (e.g., m/z 289.15 [M+H]+ for the borylated intermediate), and ^1H NMR spectra provide detailed proton environments consistent with the expected structures.

- Safety: Use of TMSOTf requires careful handling due to its moisture sensitivity and reactivity.

Research Findings and Optimization Insights

- The use of trimethylsilyl trifluoromethanesulfonate as a sulfonylating agent under mild conditions (0–20 °C) provides a good balance between yield and operational simplicity.

- The palladium-catalyzed borylation step is rapid (5 minutes reflux) and efficient, highlighting the robustness of the Pd(dppf) catalyst system in installing the boronate ester moiety.

- Boc protection and deprotection steps are high yielding and straightforward, facilitating the synthesis of the protected intermediate and subsequent functional transformations.

- The use of 2,6-dimethylpyridine as a base during sulfonylation helps to scavenge acid byproducts, improving reaction efficiency.

化学反応の分析

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenol derivatives.

Reduction: : The boronic acid moiety can be reduced to form borane derivatives.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Phenol derivatives.

Reduction: : Borane derivatives.

Substitution: : Substituted piperazine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing boron are significant in the development of anticancer agents. The presence of the dioxaborolane moiety in tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate enhances its ability to inhibit cancer cell proliferation. Studies have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells .

Neuropharmacological Effects

The piperazine ring in the structure suggests potential neuropharmacological activity. Compounds with similar structures have been investigated for their efficacy as anxiolytics and antidepressants. The sulfonamide group may also contribute to enhancing the lipophilicity of the molecule, improving its ability to cross the blood-brain barrier .

Materials Science Applications

Polymer Chemistry

this compound can be utilized as a building block in the synthesis of advanced polymers. Its boron-containing structure allows for the formation of cross-linked networks through boronate ester linkages. This property is particularly useful in creating materials with enhanced mechanical properties and thermal stability .

Sensor Technology

Due to its unique electronic properties and the presence of boron, this compound can be explored for applications in sensor technology. Specifically, it can be incorporated into chemosensors for detecting environmental pollutants or biological markers due to its ability to interact selectively with certain analytes .

Organic Synthesis Applications

Reagent in Cross-Coupling Reactions

The boron moiety makes this compound an excellent candidate for use as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Case Studies

作用機序

The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with enzymes or receptors that have diol functionalities.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

Key structural variations among related compounds include substitutions at the piperazine , linker , or boronic ester regions. Below is a comparative analysis:

Physicochemical and Functional Comparisons

- Solubility and Stability :

- Reactivity in Cross-Coupling :

Computational and Experimental Insights

- Molecular Similarity Analysis :

Tanimoto and Dice indices (≥0.85) confirm high structural similarity between the target compound and its benzyl-linked analogue, explaining overlapping applications in kinase inhibitor synthesis . - Bioactivity Clustering : Compounds with sulfonyl or benzyl linkers cluster together in bioactivity profiles, suggesting conserved mechanisms of action (e.g., ATP-binding pocket inhibition) .

生物活性

The compound tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 343.23 g/mol. The structure includes a piperazine ring, a sulfonyl group, and a boron-containing moiety known for its role in drug design and development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Kinase Inhibition : Preliminary studies suggest that compounds with similar structures often act as kinase inhibitors. Kinases are critical in various signaling pathways that regulate cell proliferation and survival. Inhibiting these enzymes can be beneficial in cancer therapy.

- Anticancer Properties : Research indicates that related compounds exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds that include boron moieties have been shown to enhance the selectivity towards cancer cells while sparing normal cells.

- Cell Proliferation : The compound has demonstrated potential to inhibit cell proliferation in various cancer cell lines. Studies have reported IC50 values indicating effective concentrations required to achieve 50% inhibition of cell growth.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Targeting Specific Kinases : Similar compounds have been identified as selective inhibitors for kinases involved in cancer progression.

- Inducing Apoptosis : By disrupting the signaling pathways essential for cell survival, the compound may trigger programmed cell death in malignant cells.

- Modulating Cell Cycle : Evidence suggests that such compounds can interfere with the cell cycle, particularly at the G2/M checkpoint, leading to cell cycle arrest.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Study on MDA-MB-231 Cells : A related compound showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line while exhibiting minimal effects on non-cancerous MCF10A cells, suggesting a favorable therapeutic window .

- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant inhibition of tumor metastasis when administered over extended periods .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀BNO₄S |

| Molecular Weight | 343.23 g/mol |

| IC50 (MDA-MB-231) | 0.126 μM |

| Selectivity (Cancer vs Normal) | ~20-fold |

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate, and what key reaction conditions must be controlled to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

- Sulfonylation : Reaction of piperazine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonyl group .

- Boronic Ester Formation : Suzuki-Miyaura coupling or direct borylation of the phenyl ring using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) .

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen, requiring acidic conditions (e.g., HCl/dioxane) for deprotection .

- Critical Conditions : Moisture-sensitive reactions require inert atmospheres (N2/Ar), while temperature control (±2°C) minimizes side reactions. Purity is confirmed via HPLC (>95%) and NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what specific spectral signatures should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Signals for tert-butyl groups (δ ~1.4 ppm), piperazine protons (δ ~3.2–3.8 ppm), and aromatic protons (δ ~7.5–8.0 ppm) .

- ¹¹B NMR : A peak at δ ~30 ppm confirms the boronic ester moiety .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~402 (M+H)+ and fragments corresponding to the dioxaborolane (~140 Da) .

- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water gradient) ensures purity .

Q. How is this compound utilized as a boronic ester intermediate in cross-coupling reactions such as Suzuki-Miyaura, and what advantages does its structure offer compared to other boronic acid derivatives?

- Methodological Answer : The dioxaborolane group acts as a stable boronic acid surrogate, enabling Suzuki-Miyaura couplings with aryl halides. Advantages include:

- Enhanced Stability : Reduced hydrolysis compared to free boronic acids, allowing storage at room temperature .

- Electron-Deficient Sulfonyl Group : Facilitates transmetalation in Pd-catalyzed reactions, improving coupling efficiency with electron-rich partners .

- Steric Accessibility : The tert-butyl and piperazine groups provide a balance between steric bulk and reactivity .

Advanced Research Questions

Q. What strategies can be employed to optimize the reaction efficiency when using this compound in palladium-catalyzed cross-coupling reactions under challenging conditions (e.g., aqueous media or sterically hindered substrates)?

- Methodological Answer :

- Ligand Optimization : Bulky ligands (e.g., SPhos) enhance catalytic activity for sterically hindered substrates .

- Solvent Systems : Mixed aqueous/organic solvents (e.g., THF/H2O) improve solubility while maintaining boronic ester integrity .

- Microwave Irradiation : Reduces reaction time (e.g., 30 min at 100°C) and improves yields by 10–15% .

Q. How do the electronic effects of the sulfonyl group influence the reactivity of the boronic ester moiety in this compound, and what experimental approaches can quantify these effects?

- Methodological Answer :

- Hammett Studies : Compare coupling rates with analogs lacking the sulfonyl group. A negative σ value indicates electron-withdrawing effects, accelerating oxidative addition .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity trends .

- Cyclic Voltammetry : Measure redox potentials to assess electronic modulation by the sulfonyl group .

Q. What are the primary degradation pathways of this compound under various storage conditions, and how can researchers mitigate stability issues to maintain its efficacy in long-term studies?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the boronic ester in humid environments and oxidation of the sulfonyl group under light .

- Mitigation Strategies :

- Storage at –20°C under nitrogen or argon.

- Use of desiccants (e.g., molecular sieves) in packaging .

Q. In cases where unexpected byproducts form during the synthesis or application of this compound, what analytical methodologies should be employed to identify and characterize these impurities?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance impurities (e.g., de-Boc derivatives or sulfone oxidation products) .

- X-ray Crystallography : Resolve structural ambiguities in crystalline byproducts (e.g., dimerization via boron-oxygen bonds) .

- 2D NMR (COSY, HSQC) : Assign signals for complex mixtures, such as regioisomeric coupling products .

Q. How does the steric environment created by the tert-butyl carbamate and sulfonyl groups affect the compound's ability to participate in nucleophilic or electrophilic reactions compared to less substituted analogs?

- Methodological Answer :

- Steric Hindrance : The tert-butyl group reduces nucleophilic attack at the piperazine nitrogen, while the sulfonyl group directs electrophiles to the boron center .

- Kinetic Studies : Compare reaction rates with analogs (e.g., methyl instead of tert-butyl) to quantify steric effects .

- Crystallographic Data : Bond angle distortions in the piperazine ring (e.g., chair vs. boat conformations) influence reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。